molecular formula C10H18O4 B6173587 tert-butyl (2E)-4,4-dimethoxybut-2-enoate CAS No. 1071143-91-3

tert-butyl (2E)-4,4-dimethoxybut-2-enoate

Cat. No. B6173587
CAS RN: 1071143-91-3
M. Wt: 202.2
InChI Key:
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Description

Tert-butyl (2E)-4,4-dimethoxybut-2-enoate, also known as tert-butyl (2E)-4,4-dimethoxybut-2-enoate, is a compound that is used in various scientific applications, including synthesis, research, and laboratory experiments. It is a colorless liquid with a molecular weight of 180.22 and a boiling point of 106-107 °C. This compound is widely used in organic synthesis, as it is both highly reactive and stable. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

Tert-butyl (2E)-4,4-dimethoxybut-2-enoate is a highly reactive compound, and its mechanism of action is based on its ability to form covalent bonds with other molecules. When it reacts with other molecules, it forms a covalent bond between the tert-butyl (2E)-4,4-dimethoxybut-2-enoate group and the oxygen atom of the other molecule. This covalent bond is highly stable and allows the tert-butyl (2E)-4,4-dimethoxybut-2-enoate group to remain attached to the other molecule. This covalent bond can be broken by the addition of a base, such as sodium hydroxide, which results in the release of the tert-butyl (2E)-4,4-dimethoxybut-2-enoate group from the other molecule.
Biochemical and Physiological Effects
Tert-butyl (2E)-4,4-dimethoxybut-2-enoate has a variety of biochemical and physiological effects. It is known to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, it is known to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes. Furthermore, it has been shown to have a stimulatory effect on the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.

Advantages and Limitations for Lab Experiments

Tert-butyl (2E)-4,4-dimethoxybut-2-enoate has a number of advantages and limitations when used in laboratory experiments. One of the major advantages is its high reactivity, which allows it to form covalent bonds with other molecules quickly and easily. Additionally, it is highly stable, which makes it suitable for use in a variety of laboratory experiments. However, it is also highly toxic, and should be handled with care. Furthermore, it has a low solubility in water, which can limit its use in some laboratory experiments.

Future Directions

There are a number of potential future directions for the use of tert-butyl (2E)-4,4-dimethoxybut-2-enoate (2E)-4,4-dimethoxybut-2-enoate. One of the most promising is its use in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, it could be used to synthesize polymers, such as polyesters and polyurethanes, for use in a variety of applications. Furthermore, it could be used in the synthesis of dyes, catalysts, and other compounds. Finally, it could be used in the synthesis of polypeptides, which could be used to study protein structure and function.

Synthesis Methods

Tert-butyl (2E)-4,4-dimethoxybut-2-enoate can be synthesized through a variety of methods. One of the most common methods is the reaction of tert-butyl (2E)-4,4-dimethoxybut-2-enoate alcohol with dimethylformamide in the presence of a base, such as sodium hydroxide, to form tert-butyl (2E)-4,4-dimethoxybut-2-enoate (2E)-4,4-dimethoxybut-2-enoate. This reaction is typically carried out at a temperature of approximately 80°C. Another method of synthesis involves the reaction of tert-butyl (2E)-4,4-dimethoxybut-2-enoate alcohol with dimethyl sulfoxide in the presence of a base, such as sodium hydroxide, to form tert-butyl (2E)-4,4-dimethoxybut-2-enoate (2E)-4,4-dimethoxybut-2-enoate.

Scientific Research Applications

Tert-butyl (2E)-4,4-dimethoxybut-2-enoate has a variety of scientific applications. It is used as a reagent in the synthesis of many organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it is used in the synthesis of polymers, such as polyesters and polyurethanes. It is also used in the synthesis of dyes, catalysts, and other compounds. Moreover, tert-butyl (2E)-4,4-dimethoxybut-2-enoate (2E)-4,4-dimethoxybut-2-enoate is also used in the synthesis of polypeptides, which are important in the study of protein structure and function.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl (2E)-4,4-dimethoxybut-2-enoate can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "4-methoxy-2-butanone", "tert-butyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium hydride", "acetic anhydride", "pyridine", "4-dimethylaminopyridine", "4,4-dimethoxy-2-butenal" ], "Reaction": [ "Step 1: Condensation of 4-methoxy-2-butanone and tert-butyl acetoacetate in the presence of sodium ethoxide to form 4-methoxy-2-(tert-butoxycarbonyl)-4-oxobutanoate", "Step 2: Methylation of the carbonyl group in 4-methoxy-2-(tert-butoxycarbonyl)-4-oxobutanoate using methyl iodide and sodium hydride to form tert-butyl (2E)-4-methoxy-4-oxobut-2-enoate", "Step 3: Reduction of the double bond in tert-butyl (2E)-4-methoxy-4-oxobut-2-enoate using sodium borohydride to form tert-butyl (2E)-4-methoxybut-2-enoate", "Step 4: Protection of the methoxy group in tert-butyl (2E)-4-methoxybut-2-enoate using acetic anhydride and pyridine to form tert-butyl (2E)-4,4-dimethoxybut-2-enoate", "Step 5: Oxidation of 4,4-dimethoxy-2-butenal using 4-dimethylaminopyridine and oxygen to form tert-butyl (2E)-4,4-dimethoxybut-2-enoate", "Step 6: Purification of tert-butyl (2E)-4,4-dimethoxybut-2-enoate using column chromatography" ] }

CAS RN

1071143-91-3

Product Name

tert-butyl (2E)-4,4-dimethoxybut-2-enoate

Molecular Formula

C10H18O4

Molecular Weight

202.2

Purity

0

Origin of Product

United States

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